molecular formula C14H21ClN2O2S B10882266 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10882266
M. Wt: 316.8 g/mol
InChI Key: YPIFCFGJQAOQCK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family It is characterized by the presence of a 3-chlorobenzyl group attached to the piperazine ring and a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with a propylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)piperazine: Lacks the propylsulfonyl group, making it less versatile in certain reactions.

    1-(3-Chlorobenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of propylsulfonyl, leading to different chemical properties.

Uniqueness: 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the 3-chlorobenzyl and propylsulfonyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21ClN2O2S/c1-2-10-20(18,19)17-8-6-16(7-9-17)12-13-4-3-5-14(15)11-13/h3-5,11H,2,6-10,12H2,1H3

InChI Key

YPIFCFGJQAOQCK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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